Bis(heptafluoropropyl) ether
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Overview
Description
Heptafluoro-n-propyl ether is an organic compound with the chemical formula C4H7FO7This compound is a colorless, odorless liquid with low viscosity and low surface tension . It is part of the family of fluorinated ethers, which are known for their unique properties such as high thermal and chemical stability, low toxicity, and environmental friendliness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluoro-n-propyl ether can be synthesized through various methods, including the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of heptafluoro-n-propyl ether often involves the acid-catalyzed dehydration of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate to form alkenes . Another method involves the alkoxymercuration-demercuration of alkenes, where an alkene reacts with an alcohol in the presence of mercury (II) trifluoroacetate followed by treatment with sodium borohydride (NaBH4) .
Chemical Reactions Analysis
Types of Reactions: Heptafluoro-n-propyl ether undergoes various chemical reactions, including:
Oxidation: Ethers are generally resistant to oxidation, but under extreme conditions, they can form peroxides.
Reduction: Ethers are typically stable under reducing conditions.
Common Reagents and Conditions:
Acidic Cleavage: Aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used to cleave ethers into alcohol and an alkyl halide.
Major Products:
Acidic Cleavage Products: Alcohol and alkyl halide.
Scientific Research Applications
Heptafluoro-n-propyl ether has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent due to its stability and low reactivity.
Biology: Employed in the study of membrane proteins and other biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of fluorinated surfactants, which are used in various applications such as emulsion polymerization, coatings, and fire-fighting foams
Mechanism of Action
The mechanism of action of heptafluoro-n-propyl ether involves its interaction with various molecular targets and pathways. In acidic cleavage reactions, the ether oxygen is protonated, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 mechanisms . The specific pathways and molecular targets depend on the reaction conditions and the nature of the substituents attached to the ether.
Comparison with Similar Compounds
Heptafluoro-n-propyl ether can be compared with other similar compounds such as:
Diethyl Ether: A common laboratory solvent with higher volatility and lower stability compared to heptafluoro-n-propyl ether.
Tetrahydrofuran (THF): Another widely used solvent with higher reactivity and the potential to form explosive peroxides.
Ethylene Glycol Dimethyl Ether (Glyme): Known for its use in battery electrolytes and its higher boiling point compared to heptafluoro-n-propyl ether.
Uniqueness: Heptafluoro-n-propyl ether stands out due to its high thermal and chemical stability, low toxicity, and environmental friendliness. These properties make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
356-62-7 |
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Molecular Formula |
C6F14O |
Molecular Weight |
354.04 g/mol |
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)propane |
InChI |
InChI=1S/C6F14O/c7-1(8,3(11,12)13)5(17,18)21-6(19,20)2(9,10)4(14,15)16 |
InChI Key |
XZKOELJOFVHXRS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
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